molecular formula C14H7BrClFN2 B1319514 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline CAS No. 760947-12-4

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline

Cat. No.: B1319514
CAS No.: 760947-12-4
M. Wt: 337.57 g/mol
InChI Key: BAHQFLGDULAYEK-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is a chemical compound belonging to the quinazoline family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C14H7BrClFN2 and a molecular weight of 337.57 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis and procurement. Companies like ChemScene and Synblock offer bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . This mechanism makes it a potential candidate for the development of new antimicrobial agents.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A biologically inactive metabolite of profenofos, an organophosphorus pesticide.

    4-Bromo-6-chloro-2-(trifluoromethyl)quinoline: Another quinazoline derivative with similar structural features.

Uniqueness

6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and biological properties. Its potential therapeutic applications, particularly in antimicrobial and anticancer research, set it apart from other similar compounds .

Properties

IUPAC Name

6-bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClFN2/c15-8-5-6-12-10(7-8)13(16)19-14(18-12)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAHQFLGDULAYEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593794
Record name 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

760947-12-4
Record name 6-Bromo-4-chloro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Bromo-2-(2-fluoro-phenyl)-3H-quinazolin-4-one from Step C (1.5 g, 4.6 mmol) was suspended in chloroform in a 50 ml round bottomed flask equipped with magnetic stirrer. The flask was cooled to 0° C. and to it was added thionyl chloride (1.6 ml) drop wise followed by N,N-dimethyl formamide (0.01 ml) and the mixture heated to 80° C. for 4 hrs. The solvent was removed by evaporation in a rotary evaporator to leave a title compound as a solid (1.43 g, 90%). MS (ES) 338 (M+H)+
Name
6-Bromo-2-(2-fluoro-phenyl)-3H-quinazolin-4-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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1.6 mL
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0.01 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

Name
O=c1[nH]c(-c2ccccc2F)nc2ccc(Br)cc12
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reactant
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Reaction Step One

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